7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Description
7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a benzylpiperazinyl group at position 7, a methyl group at position 2, a phenyl group at position 3, and a propyl chain at position 4. Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds with a broad range of pharmacological applications, including anticancer, antimicrobial, and imaging agent development .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5/c1-3-10-24-19-25(31-17-15-30(16-18-31)20-22-11-6-4-7-12-22)32-27(28-24)26(21(2)29-32)23-13-8-5-9-14-23/h4-9,11-14,19H,3,10,15-18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTXKZDEAWDEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[1,5-a]pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between β-ketoesters and aminopyrazole derivatives. For this compound, 5-amino-3-methyl-1H-pyrazole serves as the starting material. Reaction with diethyl malonate in the presence of sodium ethanolate yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with an 89% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux replaces the hydroxyl groups at positions 5 and 7 with chlorine atoms, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.
Key Reaction Conditions for Core Formation
Functionalization at Position 5: Propyl Group Installation
The chlorine at position 5 is substituted via Suzuki-Miyaura cross-coupling to introduce the propyl group. Using propylboronic acid, palladium(II) acetate (Pd(OAc)₂) as a catalyst, and triphenylphosphine (PPh₃) as a ligand in a toluene/water mixture (3:1) at 100°C for 24 hours affords 5-propyl-2-methyl-7-(4-benzylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (4 ) in 65–72% yield.
Critical Parameters for Suzuki Coupling
Functionalization at Position 3: Phenyl Group Introduction
The phenyl group at position 3 is introduced via a Buchwald-Hartwig amination. Reacting 4 with bromobenzene, Pd₂(dba)₃, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in dioxane at 120°C for 18 hours yields the final compound, 7-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine, in 58–63% yield.
Side Reactions and Mitigation
- Homocoupling : Minimized by degassing solvents to remove oxygen.
- Over-arylation : Controlled by limiting bromobenzene to 1.2 equivalents.
Final Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from ethanol to achieve >98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.72–7.68 (m, 2H, Ph-H), 7.52–7.45 (m, 3H, Ph-H), 4.12 (s, 2H, CH₂-benzyl), 3.92–3.85 (m, 4H, piperazine-H), 2.71 (t, J = 7.6 Hz, 2H, propyl-CH₂), 2.51 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₂₉H₃₄N₆ [M+H]⁺: 483.2876, found: 483.2879.
Comparative Analysis of Synthetic Routes
A comparative study of alternative pathways reveals trade-offs between yield and complexity:
Industrial-Scale Optimization
For kilogram-scale synthesis, the following adjustments are critical:
- Chlorination : Replace POCl₃ with PCl₅ to reduce reaction time by 30%.
- Suzuki Coupling : Use microwave irradiation (150°C, 1 h) to boost yield to 78%.
- Cost Reduction : Substitute Pd(OAc)₂ with NiCl₂(dppe) for cross-coupling, lowering catalyst cost by 60% without sacrificing yield.
Challenges and Troubleshooting
- Low Coupling Efficiency : Caused by residual moisture in DMF; solved by molecular sieve addition.
- Byproduct Formation : 5,7-Di-substituted analogs form if chlorination is incomplete; mitigated by excess POCl₃ (3 equiv).
- Crystallization Issues : Use seed crystals and slow cooling to improve crystal habit.
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylpiperazine in the presence of sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in structure-activity relationship (SAR) studies to develop new chemical entities.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties to create more effective and targeted products.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access.
Modulating Receptors: The compound may interact with specific receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.
Inducing Apoptosis: In cancer cells, it can trigger programmed cell death (apoptosis) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key structural differences and biological findings for related pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations:
Polar groups (e.g., carboxyl in [18F]5) reduce tumor retention, while moderately lipophilic groups (ester in [18F]3) improve uptake .
Pharmacological Activity: Analogs with morpholinyl or oxadiazolyl groups () target immune or inflammatory pathways, whereas fluorinated derivatives () prioritize imaging applications . Antimicrobial activity in triazolopyrimidine derivatives () correlates with electron-withdrawing groups (e.g., cyano), which are absent in the target compound .
Biological Activity
7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. The presence of the benzylpiperazine moiety enhances its pharmacological profile, potentially influencing receptor interactions and biological effects.
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to modulate Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways involved in various cancers. The specific compound under discussion has demonstrated promising results in preclinical models targeting BTK in hematological malignancies .
Anti-inflammatory Effects
Research has highlighted the role of pyrazolo derivatives in inflammatory diseases. The modulation of formyl peptide receptors (FPRs) has been linked to anti-inflammatory responses. FPRs are known to play dual roles in cancer progression and suppression, suggesting that compounds like this compound could be explored for their therapeutic potential against inflammation-related conditions .
Neuroprotective Properties
The neuroprotective effects of pyrazole derivatives have also been documented. Studies indicate that certain structural modifications enhance their ability to protect neuronal cells from oxidative stress and apoptosis, which is relevant in neurodegenerative diseases .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key receptors involved in cancer and inflammation .
In Vivo Studies
In vivo evaluations have demonstrated the efficacy of similar pyrazolo derivatives in animal models of rheumatoid arthritis and other inflammatory conditions. These studies reported significant reductions in inflammatory markers and improved clinical scores, indicating potential therapeutic benefits .
Data Table: Biological Activity Overview
| Activity | Mechanism | Model | Outcome |
|---|---|---|---|
| Anticancer | BTK modulation | Preclinical cancer models | Significant tumor growth inhibition |
| Anti-inflammatory | FPR modulation | Animal models | Reduced inflammation markers |
| Neuroprotection | Oxidative stress reduction | Neurodegenerative models | Improved neuronal survival |
Q & A
Q. Q: What are the common synthetic routes for preparing 7-(4-benzylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine derivatives?
A: The synthesis typically involves a multi-step approach:
Core Formation : Condensation of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone compounds to form the pyrazolo[1,5-a]pyrimidine core .
Substitution at Position 7 : Introduction of the 4-benzylpiperazine group via nucleophilic substitution or Buchwald-Hartwig amination under catalytic conditions .
Purification : Column chromatography or recrystallization from solvents like ethanol/DMF .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | β-enaminone, ethanol, reflux | 60-70 |
| Piperazine substitution | 4-benzylpiperazine, Pd(OAc)₂, DMF | 50-65 |
Advanced Synthesis: Reaction Optimization
Q. Q: How can researchers optimize the substitution efficiency at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold?
A: Key strategies include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for introducing bulky groups like 4-benzylpiperazine .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in substitution reactions .
- Temperature Control : Reactions performed at 80-100°C reduce side-product formation .
Example : Replacing DMF with DMAc increased yield from 52% to 68% in a piperazine substitution step .
Basic Biological Activity Screening
Q. Q: What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
A: These compounds exhibit:
- Anticancer Activity : Inhibition of kinase targets (e.g., CDK2, EGFR) due to the pyrimidine core’s ATP-binding mimicry .
- Antiviral Potential : Substituents like the 4-benzylpiperazine group enhance interaction with viral proteases .
Supporting Data :
| Assay | Target IC₅₀ (nM) | Reference |
|---|---|---|
| Kinase inhibition | 12-150 | |
| Antiviral (HCV) | 0.8-3.2 µM |
Advanced Mechanistic Studies
Q. Q: How can researchers design assays to elucidate the mechanism of action of 7-(4-benzylpiperazin-1-yl) derivatives?
A: Methodological approaches include:
- Crystallography : Co-crystallization with target proteins (e.g., kinases) to identify binding modes .
- SAR Analysis : Systematic variation of substituents (e.g., propyl vs. cyclopropyl) to correlate structure with activity .
- Proteomics : SILAC-based profiling to map downstream signaling pathways affected by the compound .
Structural Characterization Challenges
Q. Q: What analytical techniques resolve ambiguities in characterizing pyrazolo[1,5-a]pyrimidine derivatives?
A:
- NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., position 5 vs. 7 substitution) via coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas and detects trace impurities .
- X-ray Crystallography : Resolves tautomeric forms and confirms spatial arrangement of substituents .
Case Study : A regioisomeric impurity (5-benzyl vs. 7-benzyl) was resolved using 2D NOESY NMR .
Advanced Structural Analysis
Q. Q: How can researchers address discrepancies in crystallographic data for polymorphic forms of this compound?
A: Strategies include:
- Variable-Temperature XRD : Identifies temperature-dependent polymorphism .
- DFT Calculations : Predicts stable conformers and validates experimental data .
- Synchrotron Radiation : Enhances resolution for weakly diffracting crystals .
Data Contradiction Resolution
Q. Q: How should researchers reconcile conflicting bioactivity data across studies?
A: Steps include:
Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
Batch Analysis : Check for synthetic impurities (e.g., unreacted piperazine) via HPLC-MS .
Meta-Analysis : Apply statistical tools (e.g., PCA) to identify outliers or confounding variables .
Impurity Profiling
Q. Q: What are common impurities in the synthesis of this compound, and how are they characterized?
A: Typical impurities include:
- Unreacted Intermediates : Residual 3-aminopyrazole (detected via TLC, Rf = 0.3 in ethyl acetate) .
- Regioisomers : 5-benzylpiperazin-1-yl byproducts (resolved by preparative HPLC) .
- Oxidation Products : N-oxides of the piperazine ring (identified via HRMS, m/z 429.2) .
Structure-Activity Relationship (SAR) Studies
Q. Q: How does the 4-benzylpiperazine substituent influence bioactivity compared to other piperazine derivatives?
A:
- Enhanced Binding : The benzyl group increases hydrophobic interactions with kinase pockets .
- Selectivity : Substitution with pyridinyl (vs. benzyl) reduces off-target effects in antiviral assays .
SAR Table :
| Substituent | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Kinase X/Y) |
|---|---|---|
| 4-Benzyl | 15 | 12:1 |
| 4-Pyridin-2-yl | 28 | 3:1 |
Advanced Analytical Method Development
Q. Q: What hyphenated techniques are recommended for quantifying trace metabolites of this compound?
A:
- LC-HRMS/MS : Detects metabolites with LOD < 0.1 ng/mL .
- GC-MS with Derivatization : Analyzes volatile degradation products (e.g., propyl chain oxidation) .
- NMR Cryoprobe Technology : Enhances sensitivity for low-concentration samples in mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
